Efavirenz Benzoylaminoalcohol Impurity is a significant chemical compound associated with the pharmaceutical drug Efavirenz, which is primarily used in the treatment of human immunodeficiency virus (HIV) infections. The compound is characterized by its complex molecular structure and specific chemical properties, which play a role in its classification and applications within the pharmaceutical industry.
Efavirenz Benzoylaminoalcohol Impurity is derived from the synthesis and degradation processes of Efavirenz. Its chemical identity is established through various analytical methods, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy. The compound has a Chemical Abstracts Service number of 1189491-03-9 and is commercially available from suppliers like AquigenBio and SynThink Chemicals .
This compound falls under the category of pharmaceutical impurities, specifically related to non-nucleoside reverse transcriptase inhibitors. Its classification is crucial for regulatory compliance in drug manufacturing, as impurities can affect the safety and efficacy of pharmaceutical products.
The synthesis of Efavirenz Benzoylaminoalcohol Impurity typically involves several steps that include cyclization and purification processes. A notable method includes the cyclization of an optically pure amino alcohol using carbonyl delivering agents such as carbonyldiimidazole or diphenylcarbonate. This process yields high purity levels of Efavirenz, which inherently contains the impurity in question .
The molecular formula for Efavirenz Benzoylaminoalcohol Impurity is , with a molecular weight of approximately 423.8 g/mol. The structure features a complex arrangement including a chloro group, trifluoromethyl group, and methoxybenzamide moiety .
Efavirenz Benzoylaminoalcohol Impurity can participate in various chemical reactions typical for amides and alcohols:
The specific reaction conditions (temperature, pH, solvent) significantly influence the yield and purity of the resultant products during these transformations .
Efavirenz acts as a non-nucleoside reverse transcriptase inhibitor by binding to the reverse transcriptase enzyme of HIV. This binding prevents the conversion of viral RNA into DNA, thereby inhibiting viral replication.
Relevant data regarding these properties are essential for handling and storage guidelines in pharmaceutical applications .
Efavirenz Benzoylaminoalcohol Impurity serves primarily as a marker for quality control during the manufacturing of Efavirenz. Its presence must be monitored to ensure compliance with regulatory standards for pharmaceutical products.
This impurity highlights the importance of rigorous testing and analysis within pharmaceutical development processes to ensure patient safety and therapeutic efficacy .
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0